molecular formula C17H21N2O4P B5143581 3-Diphenoxyphosphoryl-1,1-diethylurea

3-Diphenoxyphosphoryl-1,1-diethylurea

Cat. No.: B5143581
M. Wt: 348.33 g/mol
InChI Key: JMBCUOGHDIDVRP-UHFFFAOYSA-N
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Description

3-Diphenoxyphosphoryl-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of diphenoxyphosphoryl and diethylurea groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diphenoxyphosphoryl-1,1-diethylurea typically involves the reaction of diphenylphosphoryl chloride with 1,1-diethylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Diphenoxyphosphoryl-1,1-diethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The diphenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-Diphenoxyphosphoryl-1,1-diethylurea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Diphenoxyphosphoryl-1,1-diethylurea involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethylurea: A simpler urea derivative without the diphenoxyphosphoryl group.

    Diphenylphosphoryl Chloride: A precursor used in the synthesis of 3-Diphenoxyphosphoryl-1,1-diethylurea.

    N,N’-Diethylurea: Another urea derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both diphenoxyphosphoryl and diethylurea groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-diphenoxyphosphoryl-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2O4P/c1-3-19(4-2)17(20)18-24(21,22-15-11-7-5-8-12-15)23-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBCUOGHDIDVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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